![molecular formula C14H14BrN3O3S2 B262025 N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B262025.png)
N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been extensively studied for its potential use in cancer treatment and other diseases related to glutamine metabolism.
Mechanism of Action
N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is overexpressed in many types of cancer cells and is essential for their survival and proliferation. By inhibiting glutaminase, N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide reduces the availability of glutamate, which is required for the synthesis of nucleotides, amino acids, and other cellular components necessary for cancer cell growth.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce tumor growth, and enhance the efficacy of other chemotherapeutic agents. It has also been shown to have neuroprotective effects in animal models of epilepsy and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide is its specificity for glutaminase, which reduces the risk of off-target effects. However, N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide has poor solubility in water and requires the use of organic solvents for in vitro experiments. It also has limited bioavailability and stability in vivo, which may limit its effectiveness as a therapeutic agent.
Future Directions
Future research on N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide could focus on improving its solubility, bioavailability, and stability in vivo, as well as exploring its potential use in combination with other chemotherapeutic agents. Other potential applications of N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide could include the treatment of metabolic disorders and the development of diagnostic tools for cancer and other diseases related to glutamine metabolism.
Synthesis Methods
N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide is synthesized through a multistep process that involves the reaction of 2-bromobenzylamine with 2-thiophenecarboxaldehyde to form the Schiff base intermediate. This intermediate is then reacted with methanesulfonyl chloride and subsequently reduced with sodium borohydride to form the final product.
Scientific Research Applications
N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide has been shown to inhibit the growth of several types of cancer cells in vitro and in vivo, including breast, lung, and prostate cancer. It has also been studied for its potential use in treating other diseases related to glutamine metabolism, such as epilepsy and neurodegenerative disorders.
properties
Product Name |
N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide |
---|---|
Molecular Formula |
C14H14BrN3O3S2 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-(2-bromo-N-methylsulfonylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C14H14BrN3O3S2/c1-23(20,21)18(13-7-3-2-6-12(13)15)10-14(19)17-16-9-11-5-4-8-22-11/h2-9H,10H2,1H3,(H,17,19)/b16-9+ |
InChI Key |
IATVNGRFKUQFPC-CXUHLZMHSA-N |
Isomeric SMILES |
CS(=O)(=O)N(CC(=O)N/N=C/C1=CC=CS1)C2=CC=CC=C2Br |
SMILES |
CS(=O)(=O)N(CC(=O)NN=CC1=CC=CS1)C2=CC=CC=C2Br |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NN=CC1=CC=CS1)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.